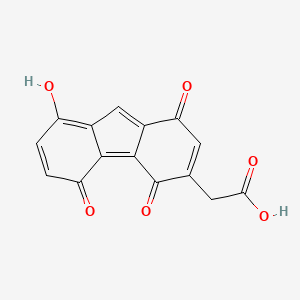
2-(8-Hydroxy-1,4,5-trioxofluoren-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(8-Hydroxy-1,4,5-trioxofluoren-3-yl)acetic acid is a complex organic compound with a unique structure that includes a hydroxy group, multiple oxo groups, and a fluorenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(8-Hydroxy-1,4,5-trioxofluoren-3-yl)acetic acid typically involves multi-step organic reactions. One common method includes the initial formation of the fluorenyl core, followed by the introduction of hydroxy and oxo groups through selective oxidation reactions. The final step often involves the acylation of the fluorenyl core to introduce the acetic acid moiety.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts to enhance reaction efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-(8-Hydroxy-1,4,5-trioxofluoren-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form additional oxo groups.
Reduction: The oxo groups can be reduced to hydroxy groups under specific conditions.
Substitution: The acetic acid moiety can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) for esterification or amine derivatives for amidation.
Major Products:
Oxidation: Formation of additional oxo groups.
Reduction: Conversion to hydroxy derivatives.
Substitution: Formation of esters or amides.
Aplicaciones Científicas De Investigación
2-(8-Hydroxy-1,4,5-trioxofluoren-3-yl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 2-(8-Hydroxy-1,4,5-trioxofluoren-3-yl)acetic acid involves its interaction with various molecular targets and pathways. The hydroxy and oxo groups play a crucial role in its reactivity and biological activity. The compound may interact with cellular enzymes and receptors, leading to modulation of biochemical pathways and exerting its effects.
Comparación Con Compuestos Similares
Indole-3-acetic acid: A plant hormone with a similar acetic acid moiety.
Fluorenone derivatives: Compounds with a similar fluorenyl core structure.
Uniqueness: 2-(8-Hydroxy-1,4,5-trioxofluoren-3-yl)acetic acid is unique due to its combination of hydroxy, oxo, and acetic acid functionalities, which confer distinct chemical and biological properties
Propiedades
Número CAS |
851367-74-3 |
|---|---|
Fórmula molecular |
C15H8O6 |
Peso molecular |
284.22 g/mol |
Nombre IUPAC |
2-(8-hydroxy-1,4,5-trioxofluoren-3-yl)acetic acid |
InChI |
InChI=1S/C15H8O6/c16-9-1-2-10(17)13-7(9)5-8-11(18)3-6(4-12(19)20)15(21)14(8)13/h1-3,5,16H,4H2,(H,19,20) |
Clave InChI |
IMPKJMQKUXZXJM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)C2=C3C(=CC2=C1O)C(=O)C=C(C3=O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


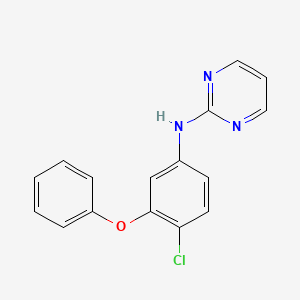

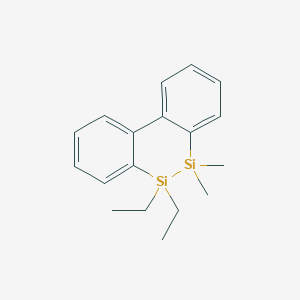
![2-Bromo-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine](/img/structure/B14201696.png)
![9H-Carbazole, 9-[(ethenyloxy)methyl]-3-iodo-](/img/structure/B14201700.png)
![3,3'-[(2-Chlorophenyl)azanediyl]dipropanenitrile](/img/structure/B14201709.png)
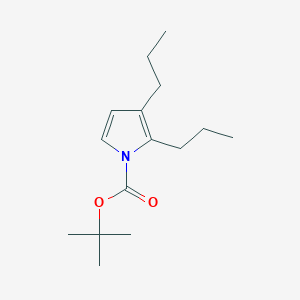
![2-Propynamide, N-[1-(3-nitro-2-pyridinyl)-3-pyrrolidinyl]-3-phenyl-](/img/structure/B14201729.png)
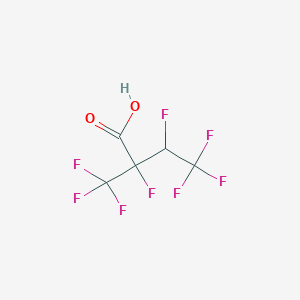
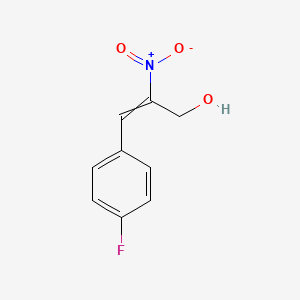
![N-[(6-Phenylpyridin-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B14201746.png)
![1-(4-Chlorophenyl)-2-{[(2,4-dimethoxyphenyl)methyl]amino}ethan-1-one](/img/structure/B14201751.png)


